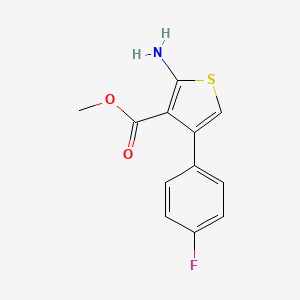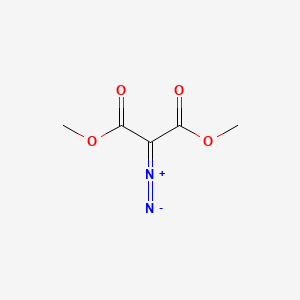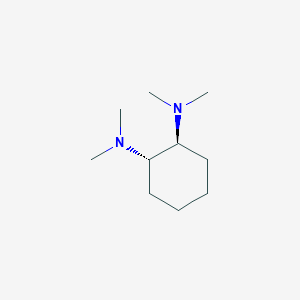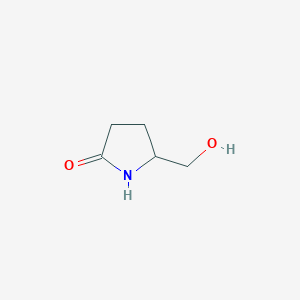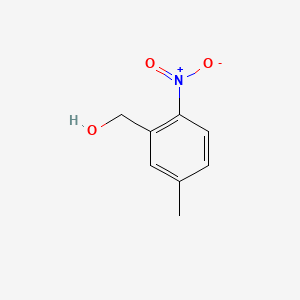
チオシアン酸ブチル
概要
説明
Butyl thiocyanate is an organic compound with the molecular formula C₅H₉NS. It belongs to the class of organic thiocyanates, which are characterized by the presence of the functional group R-S-C≡N. This compound is known for its distinctive sulfur and nitrogen-containing structure, making it a valuable building block in organic synthesis and various industrial applications .
科学的研究の応用
Butyl thiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various sulfur-containing compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
Target of Action
Butyl thiocyanate is an organic compound that belongs to the class of organic thiocyanates Many thiocyanate derivatives are known to exhibit excellent antibacterial, antiparasitic, and anticancer activities .
Mode of Action
These include nucleophilic reactions, electrophilic reactions, and free radical reactions . These reactions allow the thiocyanate group to be introduced into parent molecules, constructing thiocyanate-containing small organic molecules .
Biochemical Pathways
Organic thiocyanates are known to be involved in various biochemical pathways due to their ability to introduce thiocyanate groups into parent molecules . This allows for the construction of various sulfur-containing functional groups and scaffolds .
Result of Action
Many thiocyanate derivatives are known to exhibit excellent antibacterial, antiparasitic, and anticancer activities
Action Environment
The synthesis of organic thiocyanates, including butyl thiocyanate, often involves reactions between alkyl halides and alkali thiocyanate in aqueous media . This suggests that the reaction conditions, such as temperature and pH, may influence the synthesis and, potentially, the action of butyl thiocyanate.
準備方法
Synthetic Routes and Reaction Conditions
Butyl thiocyanate can be synthesized through several methods. One common approach involves the reaction between butyl halides and alkali thiocyanates in aqueous media. For instance, butyl bromide can react with sodium thiocyanate in boiling ethanol to produce butyl thiocyanate . Another method involves the cyanation of organosulfur compounds, where sulfenyl thiosulfates react with alkali metal cyanides to yield thiocyanates .
Industrial Production Methods
In industrial settings, butyl thiocyanate is typically produced through large-scale reactions involving butyl halides and thiocyanate salts. The reaction conditions are optimized to maximize yield and minimize the formation of by-products such as isothiocyanates .
化学反応の分析
Types of Reactions
Butyl thiocyanate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to form thiocarbamates in the Riemschneider thiocarbamate synthesis.
Electrochemical Reduction: This process converts butyl thiocyanate to thioates and cyanide.
Isomerization: Butyl thiocyanate can isomerize to butyl isothiocyanate under certain conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions.
Electrochemical Reduction: Requires an electrochemical setup with appropriate electrodes and electrolytes.
Isomerization: Often catalyzed by excess thiocyanate ions or specific catalysts.
Major Products
Hydrolysis: Produces thiocarbamates.
Electrochemical Reduction: Yields thioates and cyanide.
Isomerization: Forms butyl isothiocyanate.
類似化合物との比較
Similar Compounds
- Phenyl thiocyanate
- Methyl thiocyanate
- Isopropyl thiocyanate
Uniqueness
Butyl thiocyanate is unique due to its butyl group, which imparts distinct physical and chemical properties compared to other thiocyanates. This uniqueness makes it suitable for specific applications where other thiocyanates may not be as effective .
Conclusion
Butyl thiocyanate is a versatile compound with significant importance in organic synthesis, scientific research, and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers exploring new chemical and biological pathways.
特性
IUPAC Name |
butyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-2-3-4-7-5-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNXAEYAXNPLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060860 | |
| Record name | Thiocyanic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-83-1 | |
| Record name | Thiocyanic acid, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl thiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocyanic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiocyanic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y19G61H3JY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Butyl thiocyanate a potentially valuable compound in gold mining?
A1: Research suggests that Butyl thiocyanate exhibits a remarkably high selectivity for gold over iron pyrite during the flotation process. [] This selectivity stems from a unique π-bond interaction between Butyl thiocyanate and gold, which is stronger than the interaction with iron pyrite. This characteristic could lead to more efficient and environmentally friendly gold extraction methods. []
Q2: What is the proposed mechanism behind the high selectivity of Butyl thiocyanate for gold?
A2: The high selectivity is attributed to the electronic configuration of gold. Gold, with its d10 electron configuration, forms a stronger bond with Butyl thiocyanate than iron, which has a d6 configuration. [] This suggests that the interaction goes beyond a simple electrostatic attraction and involves a degree of orbital overlap, leading to a more stable complex with gold.
Q3: Has Butyl thiocyanate been found in nature, and if so, what is its significance?
A3: Yes, Butyl thiocyanate has been identified as a naturally occurring compound. It is found in certain plants as a breakdown product of glucosinolates, which are sulfur-containing compounds. [, ] This natural occurrence makes Butyl thiocyanate and its analogs interesting subjects for studying plant defense mechanisms against herbivores. []
Q4: How is Butyl thiocyanate synthesized in the laboratory?
A4: One method involves reacting S-methylthiolanium fluorosulphate with thiocyanate ions. [] This reaction mimics the proposed biosynthetic pathway of Butyl thiocyanate in plants, providing insight into the natural production of this compound. Another approach uses 1,4-dihalobutanes and sodium methyl mercaptide as starting materials, highlighting the versatility in synthetic routes for this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


